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Compound of Interest

Compound Name: 1-lodo-3-nitrobenzene

Cat. No.: B031131

Spectroscopic Profile of 1-lodo-3-nitrobenzene:
A Technical Guide

For Immediate Release

This technical guide provides a comprehensive spectroscopic characterization of 1-lodo-3-
nitrobenzene (CAS No. 645-00-1), a key intermediate in the synthesis of pharmaceuticals,
agrochemicals, and dyes. This document is intended for researchers, scientists, and
professionals in drug development, offering detailed data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized
experimental protocols.

Molecular Structure and Overview

1-lodo-3-nitrobenzene is an aromatic compound with the chemical formula CeH4INO2. The
strategic placement of the iodo and nitro groups on the benzene ring makes it a versatile
building block in organic synthesis. Understanding its spectroscopic properties is crucial for
reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of 1-lodo-3-nitrobenzene.

Quantitative Spectroscopic Data
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The following tables summarize the key quantitative data obtained from NMR, IR, and MS
analyses of 1-lodo-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 1-lodo-3-nitrobenzene is not consistently available in public
spectral databases. The following data is based on predictive models and analysis of similar
structures. It is recommended to acquire experimental data for confirmation.

Table 1: *H NMR Data (Predicted) in CDCls

. Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)
H-2 ~8.40 t ~1.8
H-6 ~8.25 ddd ~8.0, 2.0, 1.0
H-4 ~8.05 ddd ~8.0, 2.0, 1.0
H-5 ~7.45 t ~8.0

Table 2: 13C NMR Data (Predicted) in CDCls

Carbon Assignment Chemical Shift (6, ppm)
C-3 (C-NO2) ~148.5

C-5 ~139.0

C-6 ~131.0

C-2 ~128.0

C-4 ~122.0

C-1 (C-) ~94.0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Vibrational Mode

Wavenumber (cm~12) Intensity .
Assignment
3095, 3035 Medium C-H stretching (aromatic)
N-O asymmetric stretching
1525 Strong )
(nitro group)
N-O symmetric stretching (nitro
1350 Strong
group)
1180-865 Medium C-N stretching
950-600 Strong C-H out-of-plane bending
~530 Medium C-I stretching
Mass Spectrometry (MS)
Table 4: Electron lonization Mass Spectrometry (EI-MS) Data
mlz Relative Intensity (%) Proposed Fragment lon
249 99.99 [M]* (Molecular lon)
203 54.57 [M - NO2J*
127 24.65 [+
76 48.51 [CeHa]*
50 34.20 [CaH2]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-lodo-3-
nitrobenzene.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Accurately weigh 10-20 mg of 1-lodo-3-nitrobenzene for *H NMR (or 50-100 mg for 13C
NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

o Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be
approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrumental Analysis:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Acquire the *H NMR spectrum. A standard acquisition may involve 8 to 16 scans.

o For 3C NMR, acquire the spectrum using proton decoupling. A larger number of scans
(e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

o Process the acquired data (Fourier transform, phase correction, and baseline correction).
o Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

o Integrate the peaks in the *H NMR spectrum and analyze the multiplicities and coupling
constants.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft
tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry
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completely.

o Place a small amount (a few milligrams) of solid 1-lodo-3-nitrobenzene directly onto the
center of the ATR crystal.

o Lower the press arm to apply consistent pressure, ensuring good contact between the
sample and the crystal.

¢ Instrumental Analysis:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

o The data is typically collected over a range of 4000 to 400 cm™1.

o Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Preparation:

o Prepare a dilute solution of 1-lodo-3-nitrobenzene in a volatile organic solvent such as
methanol or dichloromethane (e.g., ~1 mg/mL).

o If using a direct insertion probe, a small amount of the solid sample can be placed in a
capillary tube.

o If using gas chromatography-mass spectrometry (GC-MS), inject an appropriate volume
(e.g., 1 pL) of the dilute solution into the GC inlet.

e Instrumental Analysis:
o The sample is introduced into the ion source, which is under a high vacuum.

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.
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o The resulting positive ions are accelerated and separated by the mass analyzer based on
their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion.

o The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflows and Relationships
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Caption: General workflow for the spectroscopic characterization of 1-lodo-3-nitrobenzene.

» To cite this document: BenchChem. [spectroscopic characterization of 1-lodo-3-nitrobenzene
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b031131#spectroscopic-characterization-of-1-iodo-3-
nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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